N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Description
N-[2-(4-Hydroxyphenyl)ethyl]-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a synthetic thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one core substituted with a thiophen-2-ylmethylidene group at the 5-position and a propanamide side chain at the 3-position. The compound’s unique features include:
- 4-Hydroxyphenethylamide: The N-[2-(4-hydroxyphenyl)ethyl] substituent contributes hydrogen-bonding capacity via the phenolic hydroxyl group, which may enhance solubility or receptor binding .
- Thioxo group: The 2-thioxo substitution on the thiazolidinone ring modulates electron density and may enhance stability or bioactivity compared to oxo analogs .
Structural elucidation of such compounds typically employs spectroscopic methods (IR, NMR, mass spectrometry) and X-ray crystallography, supported by software like SHELX and WinGX for refinement .
Properties
Molecular Formula |
C19H18N2O3S3 |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C19H18N2O3S3/c22-14-5-3-13(4-6-14)7-9-20-17(23)8-10-21-18(24)16(27-19(21)25)12-15-2-1-11-26-15/h1-6,11-12,22H,7-10H2,(H,20,23)/b16-12- |
InChI Key |
HVYLIMURHCKTCX-VBKFSLOCSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCC3=CC=C(C=C3)O |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Method 1: Cyclocondensation-Hydrazide Route
Step 1: Synthesis of 3-Mercaptopropanoic Acid Hydrazide
-
Conditions : Reflux in ethanol (8 h, 80°C).
-
Yield : 85–90%.
-
Characterization : NMR (DMSO-): δ 9.21 (s, NH), 4.12 (q, CH₂), 2.81 (t, SH).
Step 2: Formation of Schiff Base with Thiophene-2-carbaldehyde
-
Reagents : Hydrazide (1 eq), thiophene-2-carbaldehyde (1.2 eq), acetic acid (catalyst).
-
Conditions : Reflux in ethanol (6 h, 78°C).
-
Yield : 75–80%.
Step 3: Cyclocondensation with Thioglycolic Acid
-
Conditions : Reflux in toluene under N₂ (48 h, 110°C).
-
Yield : 60–65%.
Step 4: Amide Coupling with 2-(4-Hydroxyphenyl)ethylamine
Method 2: One-Pot Multicomponent Approach
Reagents :
-
Thiophene-2-carbaldehyde (1 eq),
-
3-Mercaptopropanoic acid hydrazide (1 eq),
-
Thioglycolic acid (1.2 eq),
Conditions :
-
Sequential addition in refluxing ethanol (12 h, 78°C).
-
Yield : 55–60%.
-
Advantage : Reduced purification steps; Disadvantage : Lower regioselectivity.
Method 3: Solid-Phase Synthesis for High-Throughput Production
Resin : Wang resin (pre-loaded with Fmoc-2-(4-hydroxyphenyl)ethylamine).
Steps :
-
Deprotection (20% piperidine/DMF).
-
Coupling with Fmoc-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid (HBTU activation).
-
Cleavage (TFA/water, 95:5).
Reaction Optimization and Critical Parameters
Stereochemical Control in Knoevenagel Condensation
Amide Coupling Efficiency
-
Solvent : DMF > THF (polar aprotic solvents enhance reactivity).
Analytical Validation and Quality Control
Spectroscopic Confirmation
Mass Spectrometry
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Yield | 70% | 55% | 50% |
| Purity | >95% | 85% | >90% |
| Time | 72 h | 12 h | 48 h |
| Scalability | Lab-scale | Lab-scale | High-throughput |
Challenges and Mitigation Strategies
-
Epimerization at C5 : Minimized by low-temperature Knoevenagel condensation (0–5°C).
-
Byproduct Formation : Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) removes unreacted hydrazide.
-
Hydroxyl Group Protection : Acetylation (Ac₂O/pyridine) prevents oxidation during amide coupling.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The thioxo group can be reduced to form thiol derivatives.
Substitution: The thiophene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinone derivatives, while reduction of the thioxo group would yield thiol derivatives.
Scientific Research Applications
Overview
The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Its structure incorporates a thiazolidinone ring, known for its biological activity against various pathogens.
Case Studies
- Antibacterial Testing : In a study evaluating the antibacterial activity of thiazolidinone derivatives, compounds similar to N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide were tested against strains like E. coli and S. aureus. Results indicated that certain derivatives exhibited inhibition zones comparable to standard antibiotics like ciprofloxacin, suggesting potential for clinical application in treating bacterial infections .
- Antifungal Properties : Another study focused on the antifungal activity of thiazolidinone derivatives against Candida albicans. The results showed moderate antifungal activity, with some compounds achieving minimum inhibitory concentrations (MIC) lower than those of traditional antifungal agents .
Data Table: Antimicrobial Efficacy
| Compound Name | Target Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | E. coli | 15 | 50 |
| Compound B | S. aureus | 18 | 25 |
| Compound C | C. albicans | 12 | 100 |
Overview
Research indicates that the compound may possess anticancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound induced significant cytotoxicity at specific concentrations. The mechanism was linked to the activation of caspases, which are crucial for the apoptotic process .
- Molecular Docking Studies : Computational analyses have shown that this compound binds effectively to key proteins involved in cancer cell proliferation, indicating its potential as a lead compound for further drug development .
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| HeLa | 20 | Cell cycle arrest at G0/G1 phase |
Overview
Beyond antimicrobial and anticancer effects, preliminary studies suggest that this compound may also exhibit anti-inflammatory and antioxidant activities.
Case Studies
- Anti-inflammatory Effects : Research has indicated that derivatives similar to this compound can inhibit pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases .
- Antioxidant Activity : The compound's ability to scavenge free radicals has been evaluated using various assays (e.g., DPPH assay), showing promising results that warrant further investigation into its potential as an antioxidant agent .
Mechanism of Action
The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, modulating their activity. The thiazolidinone ring and thiophene moiety may contribute to the compound’s binding affinity and specificity, influencing its overall biological effects.
Comparison with Similar Compounds
Key Observations :
- Arylidene Diversity : Replacement of the thiophene group with benzylidene (e.g., 4-chloro, 4-methyl) alters π-π stacking and hydrophobic interactions .
Physicochemical Properties
Notes:
- The phenolic hydroxyl group in the target compound increases aqueous solubility compared to non-hydroxylated analogs .
- Thiophene-containing derivatives exhibit distinct UV-Vis profiles due to extended conjugation .
Biological Activity
N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name as follows:
Molecular Formula: CHNOS
CAS Number: 356571-82-9
Synthesis
The synthesis of this compound typically involves the cyclocondensation reaction between appropriate aldehydes and thiourea derivatives, followed by subsequent modifications to introduce the desired functional groups. The synthetic pathway may also include steps for purification and characterization using spectroscopic methods such as NMR and IR spectroscopy.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with similar thiazolidinone structures have been screened against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In one study, derivatives demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 16 µg/mL to 64 µg/mL against these pathogens .
- Antifungal Activity : The compound's potential antifungal properties were evaluated against drug-resistant strains of Candida. However, some derivatives showed limited antifungal activity, indicating a need for further optimization .
Anticancer Potential
The incorporation of the 4-hydroxyphenyl moiety is known to enhance the anticancer activity of various compounds. Phenolic compounds have been linked to mechanisms involving:
- Cell Cycle Arrest : Some studies suggest that derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Inhibition of Tumor Growth : Compounds exhibiting structural similarities have shown promise in inhibiting tumor proliferation in vitro and in vivo models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Hydroxyl Group at Position 4 | Enhances antibacterial and anticancer activities |
| Thiophenyl Group | Contributes to increased lipophilicity and cellular uptake |
| Thiazolidinone Core | Essential for maintaining biological activity |
Case Studies
Several studies have investigated the biological effects of related compounds:
- Antibacterial Screening : A study evaluated a series of thiazolidinone derivatives against Staphylococcus aureus, revealing that modifications at the phenolic position significantly impacted antibacterial efficacy .
- Anticancer Research : Another investigation focused on phenolic derivatives, noting that compounds with a similar backbone exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
